silane CAS No. 873000-64-7](/img/structure/B12600896.png)
[(4-Iodobuta-1,3-dien-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodobuta-1,3-dien-2-yl)oxysilane is a chemical compound with the molecular formula C8H15IOSi It is a derivative of butadiene, where the butadiene moiety is substituted with an iodine atom and a trimethylsilyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-iodo-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of (4-Iodobuta-1,3-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
(4-Iodobuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bonds in the butadiene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 4-iodobuta-1,3-diene derivatives, while oxidation with m-CPBA can produce epoxides .
科学的研究の応用
(4-Iodobuta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of (4-Iodobuta-1,3-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyloxy group can undergo nucleophilic substitution, while the double bonds in the butadiene moiety can participate in addition reactions. These properties make it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- (4-Bromobuta-1,3-dien-2-yl)oxysilane
- (4-Chlorobuta-1,3-dien-2-yl)oxysilane
- (4-Fluorobuta-1,3-dien-2-yl)oxysilane
Uniqueness
(4-Iodobuta-1,3-dien-2-yl)oxysilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine analogs. Additionally, the trimethylsilyloxy group provides stability and enhances the compound’s reactivity in various chemical transformations .
特性
CAS番号 |
873000-64-7 |
|---|---|
分子式 |
C7H13IOSi |
分子量 |
268.17 g/mol |
IUPAC名 |
4-iodobuta-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H13IOSi/c1-7(5-6-8)9-10(2,3)4/h5-6H,1H2,2-4H3 |
InChIキー |
YJASTUJRWISSKV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
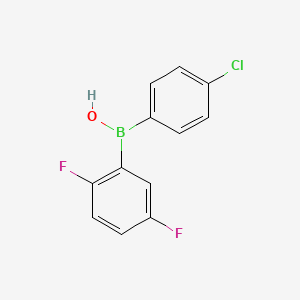

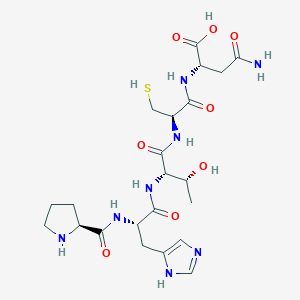
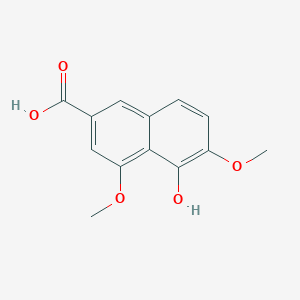
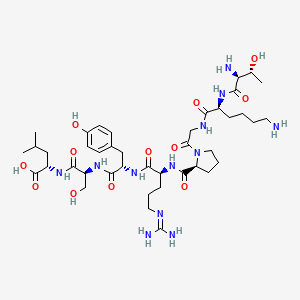
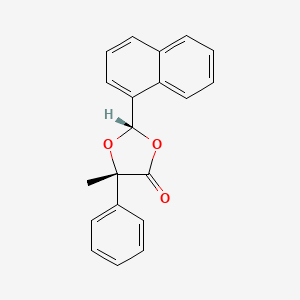
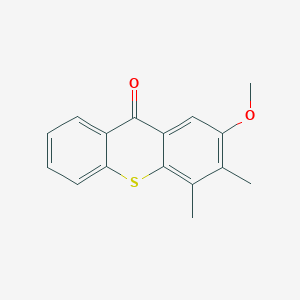
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
